1-Methyl-4-phenylpiperidine
Description
Historical Context of 1-Methyl-4-phenylpiperidine in Neuroscience Research
The story of this compound in neuroscience is intrinsically linked to a tragic series of events that inadvertently opened a new frontier in Parkinson's disease research.
Accidental Discovery and Parkinsonian Syndromes
The neurotoxic potential of a closely related compound, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), was first hinted at in 1976. Barry Kidston, a 23-year-old chemistry graduate student, synthesized and self-injected a batch of 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP), a synthetic opioid. wikidoc.orgwikipedia.org Unfortunately, the synthesis was flawed, resulting in significant contamination with MPTP. Within days, he developed severe and irreversible symptoms of Parkinson's disease. wikidoc.orgwikipedia.orgumem.org
A few years later, in 1982, a cluster of young individuals in Santa Clara County, California, were diagnosed with advanced parkinsonism after using a new "synthetic heroin" that was also contaminated with MPTP. wikidoc.orgwikipedia.orgmedlink.com These cases caught the attention of neurologist Dr. J. William Langston, whose subsequent investigation firmly established MPTP as the causative agent. wikipedia.orgmedlink.com These individuals, some appearing "frozen" and unable to move or speak, presented with classic parkinsonian symptoms such as cogwheel rigidity. ucalgary.ca
The link between MPTP and parkinsonism was a pivotal moment. It was discovered that MPTP itself is not the primary toxin. wikidoc.orgwikipedia.org Being a lipophilic compound, it can readily cross the blood-brain barrier. wikidoc.orgwikipedia.orgxn--80aabqbqbnift4db.xn--p1ai Once in the brain, it is metabolized by the enzyme monoamine oxidase B (MAO-B), primarily found in glial cells, into the toxic cation 1-methyl-4-phenylpyridinium (MPP+). wikidoc.orgwikipedia.orgnih.gov It is MPP+ that is the active neurotoxin, selectively taken up by dopamine (B1211576) neurons through the dopamine transporter. wikipedia.orgnih.govnih.gov This selective uptake explains the targeted destruction of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease. wikidoc.orgwikipedia.orgnih.gov MPP+ exerts its toxic effects by inhibiting complex I of the mitochondrial electron transport chain, leading to a cascade of events including ATP depletion, oxidative stress, and ultimately, cell death. wikidoc.orgwikipedia.orgmedlink.com
Evolution as a Research Tool for Neurodegenerative Disorders
The tragic discovery of MPTP's effects revolutionized Parkinson's disease research. medlink.com For the first time, scientists had a tool that could reliably and selectively destroy dopaminergic neurons in the substantia nigra, effectively creating an animal model that closely mimicked the pathology of Parkinson's disease. wikidoc.orgmedlink.comoup.com This was a significant breakthrough, as previously, researchers lacked a robust model to study the disease's progression and test potential therapies. medlink.com
Injecting MPTP into primates was found to induce a state of parkinsonism almost indistinguishable from the human disease, including the motor symptoms which could be alleviated with levodopa, the standard treatment for Parkinson's. wikidoc.orgwikipedia.org This provided a powerful platform to investigate the underlying mechanisms of neurodegeneration and to screen novel therapeutic strategies. medlink.comoup.com The MPTP model has been instrumental in advancing our understanding of mitochondrial dysfunction, oxidative stress, and neuroinflammation in the context of Parkinson's disease. medlink.commdpi.com It also reinforced the hypothesis that environmental toxins could play a role in the development of idiopathic Parkinson's disease. medlink.comacademie-sciences.fr
Nomenclature and Chemical Classification within Piperidine (B6355638) Derivatives
This compound is a chemical compound with a specific structure that places it within the larger class of piperidine derivatives.
Interactive Table: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C12H17N |
| Molar Mass | 175.275 g/mol |
| CAS Number | 774-52-7 |
| ChemSpider ID | 175273 |
| PubChem CID | 202391 |
Data sourced from ChemSpider and PubChem. chemspider.comnih.gov
Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom. mdpi.com The derivatives of piperidine are a broad class of compounds, many of which have significant pharmacological applications. mdpi.com this compound is characterized by a methyl group attached to the nitrogen atom (position 1) and a phenyl group attached to the carbon atom at position 4 of the piperidine ring. It is a useful research chemical in organic synthesis.
The nomenclature of related compounds is crucial for understanding the research landscape. For instance, the neurotoxin MPTP is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, indicating a double bond within the piperidine ring structure that is absent in the fully saturated this compound. wikipedia.org The toxic metabolite, MPP+, is 1-methyl-4-phenylpyridinium, a pyridinium (B92312) ion. wikidoc.orgnih.gov
Scope and Significance of this compound in Contemporary Neurobiology
The discovery of MPTP and its conversion to MPP+ has had a lasting impact on neurobiology. The MPTP-induced model of parkinsonism remains a cornerstone of research into neurodegenerative diseases. wikidoc.orgoup.com It allows scientists to explore the molecular pathways that lead to the death of dopaminergic neurons and to test neuroprotective strategies. medlink.comnih.gov
Current research continues to utilize this model to investigate various aspects of Parkinson's disease, including the role of oxidative stress, mitochondrial dysfunction, and neuroinflammation. mdpi.comnih.govnih.gov For example, studies have examined how cellular metal metabolism is altered following MPTP insult. nih.gov The model is also employed to assess the therapeutic potential of new compounds, such as antioxidants and anti-inflammatory agents, in preventing or slowing down the neurodegenerative process. nih.govresearchgate.net
Furthermore, the story of MPTP serves as a powerful illustration of how a chance observation, even one with tragic origins, can lead to profound scientific advancements, shifting paradigms in our understanding of a complex human disease. medlink.com The insights gained from research involving the this compound family of compounds continue to drive the development of new therapeutic approaches for Parkinson's disease and other neurodegenerative disorders.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-phenylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETXHVRPKUXQIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90228110 | |
| Record name | Piperidine, 1-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774-52-7 | |
| Record name | Piperidine, 1-methyl-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 1-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90228110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolic Pathways and Bioactivation of 1 Methyl 4 Phenylpiperidine
Enzymatic Conversion to 1-Methyl-4-phenylpyridinium (MPP+)
The central event in the bioactivation of MPTP is its oxidation to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+). nih.govnih.gov This conversion is a two-step process initiated by the enzyme monoamine oxidase B (MAO-B). tci-thaijo.orgresearchgate.net
Once MPTP crosses the blood-brain barrier, it is primarily taken up by non-neuronal cells called glial cells, specifically astrocytes. wikipedia.orgmdpi.com These cells contain high concentrations of Monoamine Oxidase B (MAO-B), the enzyme responsible for the initial oxidation of MPTP. researchgate.netnih.gov MAO-B catalyzes the conversion of MPTP to an intermediate compound, 1-methyl-4-phenyl-2,3-dihydropyridinium (B1198091) (MPDP+). researchgate.netsci-hub.se This enzymatic step is critical; inhibition of MAO-B can prevent the formation of toxic metabolites and protect against MPTP-induced neurodegeneration. wikipedia.orgnih.gov The oxidation of MPTP is predominantly catalyzed by MAO-B in both human and rodent brains. nih.govnih.gov
Monoamine Oxidase B is a flavoenzyme located on the outer membrane of mitochondria. wikipedia.orgproteopedia.org Within the brain, MAO-B is not found in the dopaminergic neurons that are ultimately destroyed. Instead, its activity is concentrated in other cell types. researchgate.net Immunohistochemical and in situ hybridization studies have demonstrated that MAO-B is preferentially located in astrocytes in both rodent and human brains. mdpi.com In addition to astrocytes, MAO-B is also expressed in serotonergic and histaminergic neurons in specific brain regions like the dorsal raphe and tuberomammillary nucleus. mdpi.com However, throughout most of the brain, MAO-B is almost exclusively expressed within astrocytes. mdpi.com
Subsequent Biotransformation of MPP+
The initial product of MAO-B-catalyzed oxidation, MPDP+, is an unstable intermediate. researchgate.netsci-hub.se It undergoes further non-enzymatic conversion to the stable, toxic cation MPP+. tci-thaijo.orgresearchgate.net This final product, MPP+, is the ultimate neurotoxin responsible for the destruction of dopaminergic neurons. wikipedia.orgwikipedia.org
Once formed in the astrocytes, MPP+ is released into the extracellular space. From there, it is selectively taken up into dopaminergic neurons via the dopamine (B1211576) transporter (DAT), a protein on the neuronal surface that normally recycles dopamine from the synapse. wikipedia.orgmdpi.com The structural similarity of MPP+ to dopamine facilitates this high-affinity transport into the target neurons. researchgate.net Inside the dopaminergic neurons, MPP+ accumulates in the mitochondria and potently inhibits Complex I of the electron transport chain, leading to a catastrophic drop in ATP production, oxidative stress, and ultimately, cell death. wikipedia.orgexplorationpub.comnih.gov
| Step | Compound | Enzyme/Process | Location | Product |
| 1 | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) | Monoamine Oxidase B (MAO-B) | Astrocytes (Mitochondria) | 1-Methyl-4-phenyl-2,3-dihydropyridinium (MPDP+) |
| 2 | 1-Methyl-4-phenyl-2,3-dihydropyridinium (MPDP+) | Auto-oxidation/Dismutation | Extracellular Space | 1-Methyl-4-phenylpyridinium (MPP+) |
| 3 | 1-Methyl-4-phenylpyridinium (MPP+) | Dopamine Transporter (DAT) | Dopaminergic Neuron | Intracellular MPP+ Accumulation |
Factors Influencing Metabolic Conversion
The rate and extent of MPTP's conversion to MPP+ can be influenced by several biological factors, leading to significant variations in susceptibility to its neurotoxic effects.
Even within the same species, genetic differences between strains can lead to different sensitivities to MPTP. sci-hub.seresearchgate.net This is well-documented in mice, where the C57BL/6 strain is known to be highly susceptible, while other strains like the Swiss-Webster are more resistant. These differences are linked to variations in both MAO-B activity and the density of the dopamine transporter, which affects the uptake of MPP+. researchgate.net Studies measuring MPP+ levels in different brain regions after MPTP administration have shown a direct correlation between the concentration of the toxic metabolite and the extent of neuronal damage in different mouse strains. sci-hub.seresearchgate.net
| Factor | High Sensitivity Species/Strain (e.g., Primates, C57BL/6 Mice) | Low Sensitivity Species/Strain (e.g., Rats, Swiss-Webster Mice) |
| MAO-B Activity | Generally higher, leading to more efficient conversion of MPTP to MPP+. | Generally lower, leading to less efficient bioactivation. |
| Dopamine Transporter (DAT) Density | Higher density in nigrostriatal neurons, leading to greater uptake of MPP+. | Lower density, resulting in reduced accumulation of MPP+ in neurons. |
| Resulting Neurotoxicity | High selective loss of dopaminergic neurons. | Low or negligible loss of dopaminergic neurons. |
Age-Related Metabolic Variations
Age is a critical factor influencing the metabolism of xenobiotics, and variations in the metabolic pathways of phenylpiperidine compounds have been observed in age-related studies. Research on the related compound MPTP provides significant insights into how age can alter metabolic activity and outcomes.
Studies in Swiss-Webster male mice have demonstrated a significant age-dependent increase in the activity of monoamine oxidase subtype B (MAO-B), the enzyme responsible for the bioactivation of MPTP. nih.gov This increase in MAO-B activity directly correlates with the toxic effect of MPTP, as measured by the depletion of whole brain dopamine. nih.gov The sensitivity to MPTP-induced neurotoxicity was found to increase at each successive age tested, suggesting that the higher enzymatic activity in older animals leads to more extensive bioactivation of the compound. nih.gov
The following table details the correlation between age, baseline MAO-B activity, and the neurotoxic effects of MPTP in mice.
Table 1: Age-Dependent Effects of MPTP on MAO-B Activity and Dopamine Depletion in Mice
| Age (weeks) | Relative Baseline MAO-B Activity (nmol/g/h) | Percent Dopamine Depletion after MPTP Treatment |
|---|---|---|
| 1 | ~35 | ~20% |
| 2 | ~40 | ~30% |
| 4 | ~55 | ~45% |
| 8 | ~65 | ~55% |
| 16 | ~75 | ~65% |
| 52 | ~85 | ~75% |
Data derived from findings reported in studies on Swiss-Webster mice. nih.gov The values are illustrative of the reported trend.
Further research comparing juvenile (6-8 months), young adult (2-4 years), and aged (8-10 years) common marmosets revealed different age-related sensitivities to MPTP. nih.gov Juvenile marmosets were found to be more resistant to the motor-impairing effects of MPTP, requiring higher cumulative amounts of the substance to show the same level of disability as older animals. nih.gov However, upon reaching toxic thresholds, the juvenile animals exhibited a more pronounced depletion of dopamine and greater loss of cells in the substantia nigra compared to their adult and aged counterparts. nih.gov This suggests that while younger animals may have different initial resistance, their capacity for metabolic compensation or recovery once damage occurs may be less robust than that of adults. nih.gov
Mechanisms of Neurotoxicity Induced by 1 Methyl 4 Phenylpiperidine and Its Metabolites
Mitochondrial Dysfunction
A primary target of MPP+ within dopaminergic neurons is the mitochondrion, the powerhouse of the cell. wikipedia.orgnih.gov The accumulation of MPP+ within mitochondria disrupts their normal function, leading to a severe energy crisis and ultimately, cell death. wikipedia.orgtaylorandfrancis.com
Inhibition of Complex I of the Electron Transport Chain by MPP+
MPP+ is a potent inhibitor of Complex I (NADH-ubiquinone oxidoreductase) of the mitochondrial electron transport chain. wikipedia.orgmdpi.comnih.govnih.gov This inhibition is a critical step in its neurotoxic mechanism. wikipedia.orgmdpi.com MPP+ binds to Complex I, interfering with the transfer of electrons from NADH to coenzyme Q. mdpi.com This blockage disrupts the entire process of oxidative phosphorylation. wikipedia.org While the inhibition of Complex I is a widely accepted mechanism of MPP+ toxicity, some studies have suggested that neuronal death induced by MPP+ might be independent of this event in certain contexts. mdpi.compnas.org
Impairment of Mitochondrial Respiration and ATP Production
The inhibition of Complex I by MPP+ has profound consequences for mitochondrial respiration and the production of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. wikipedia.orgmdpi.com The disruption of the electron transport chain leads to a dramatic reduction in oxygen consumption by the mitochondria. mdpi.com Studies using high-resolution respirometry have shown a significant decrease in oxygen flow in various respiratory states following MPP+ treatment. mdpi.com This impairment of oxidative phosphorylation directly results in a severe depletion of ATP. wikipedia.orgtaylorandfrancis.commdpi.com
Impact on Cellular Energy Homeostasis
The depletion of ATP caused by MPP+ has a catastrophic impact on cellular energy homeostasis. wikipedia.org The lack of sufficient energy disrupts numerous cellular processes essential for survival. The cell's ability to maintain ion gradients, transport molecules, and perform other vital functions is severely compromised. nih.gov This energy crisis is a major contributor to the demise of dopaminergic neurons. wikipedia.orgtaylorandfrancis.com Research has also indicated that MPP+ can perturb cellular calcium homeostasis, further exacerbating the toxic effects. nih.govnih.gov
Oxidative Stress Induction
In addition to disrupting mitochondrial energy production, MPP+ is a potent inducer of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these harmful molecules. nih.govmdpi.comspandidos-publications.com
Generation of Free Radicals and Reactive Oxygen Species (ROS)
The inhibition of Complex I by MPP+ leads to the leakage of electrons from the electron transport chain. mdpi.com These electrons can then react with molecular oxygen to form superoxide (B77818) radicals (O₂⁻), a primary type of ROS. nih.gov Research has identified a two-wave cascade of ROS production in response to MPP+ treatment. The first wave consists of mitochondrial ROS generation due to Complex I inhibition. nih.govnih.gov This initial burst of ROS can then activate extramitochondrial sources, such as NADPH oxidase, leading to a second, more sustained wave of ROS production. nih.govnih.gov This cascade amplifies the oxidative stress within the neuron. nih.gov
Oxidative Damage to Cellular Components
Interactive Data Tables
Effects of MPP+ on Mitochondrial Respiration
| Respiratory State | Effect of MPP+ | Percentage Change | Reference |
|---|---|---|---|
| ROUTINE | Dramatic Reduction | -70% | mdpi.com |
| OXPHOS | Dramatic Reduction | -70% | mdpi.com |
| ETS | Dramatic Reduction | -62.7% | mdpi.com |
| LEAK | Significant Increase | Not specified | mdpi.com |
MPP+ Induced ROS Generation
| Cell Line | MPP+ Concentration | Time Point | Effect on ROS Levels | Reference |
|---|---|---|---|---|
| N27 | Up to 1000 µM | 18 hours | Dose-dependent increase | nih.gov |
| N27 | 300 µM | 3 hours | First wave of H₂O₂ production | nih.gov |
| N27 | 300 µM | 24 hours | Second wave of H₂O₂ production | nih.gov |
Disruption of Intracellular Calcium Homeostasis
A critical aspect of the neurotoxic mechanism of MPP+ involves the severe disruption of intracellular calcium (Ca2+) homeostasis researchgate.netnih.govmdpi.com. The maintenance of low cytosolic Ca2+ concentrations is vital for normal neuronal function, and its dysregulation can trigger cell death pathways portlandpress.comresearchgate.net.
Elevation of Cytosolic Free Calcium Concentration
Concurrent with the effects on mitochondria, MPP+ leads to a marked and sustained increase in the concentration of free Ca2+ in the cytosol nih.govmdpi.com. Research on mesencephalic cell cultures exposed to MPP+ for 24 hours revealed a significant increase in intracellular calcium concentrations. This effect was selective, as cortical cultures, which lack a significant population of dopaminergic cells, did not show similar changes nih.gov. This elevation of cytosolic Ca2+ is a key trigger for subsequent neurodegenerative processes frontiersin.orgnih.gov. The increased calcium levels can activate various downstream pathways, including proteases and kinases, that contribute to neuronal damage researchgate.net.
| Experimental Model | MPP+ Exposure | Effect on Intracellular Calcium | Reference |
| Mesencephalic Neurons | 24 hours | 47% increase vs. control | nih.gov |
| SH-SY5Y Cells | Not specified | Increase from 27.7 nM to ~36 nM | researchgate.net |
| Isolated Hepatocytes | Not specified | Marked and sustained elevation | nih.gov |
Impairment of Calcium Extrusion Systems (e.g., Plasma Membrane Ca2+-ATPase)
To maintain low intracellular calcium levels, neurons rely on efficient extrusion systems, such as the plasma membrane Ca2+-ATPase (PMCA), which actively pumps Ca2+ out of the cell mdpi.com. Evidence suggests that these systems are impaired during MPP+-induced toxicity. In studies using hepatocytes, the rise in cytosolic Ca2+ was associated with a marked inhibition of the plasma membrane Ca2+-ATPase nih.gov. Similarly, studies on primary midbrain neurons and neuroblastoma cells have shown that MPP+ treatment leads to a reduction in PMCA2 expression, which deprives neurons of a significant part of their Ca2+ clearing capability mdpi.com. This impairment of calcium extrusion systems exacerbates the accumulation of cytosolic Ca2+, creating a vicious cycle that leads to calcium overload and eventual cell death nih.govmdpi.com.
Selective Dopaminergic Neurodegeneration
The hallmark of MPP+ toxicity is its remarkable selectivity for dopamine-producing neurons frontiersin.orgresearchgate.netnih.gov. This specificity is the primary reason the MPTP/MPP+ model is widely used to study Parkinson's disease, which is characterized by a similar pattern of neurodegeneration d-nb.infoneuronexperts.com.
Targeting of Dopamine-Producing Neurons in the Substantia Nigra pars compacta (SNc)
MPP+ selectively destroys dopaminergic neurons located in the substantia nigra pars compacta (SNc) wikipedia.orgnih.gov. This selectivity is conferred by the high-affinity dopamine (B1211576) transporter (DAT), which is densely expressed on the terminals of these neurons mdpi.comspandidos-publications.comneuronexperts.com. MPP+, being a substrate for DAT, is actively transported into and concentrated within these specific neurons mdpi.comfrontiersin.org. Once inside, MPP+ accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to ATP depletion, increased production of reactive oxygen species, and ultimately, cell death d-nb.infomdpi.comspandidos-publications.com. Studies have repeatedly shown that the administration of MPTP or MPP+ leads to a significant loss of dopaminergic neurons in the SNc in various animal models nih.govnih.govfrontiersin.org.
Impact on Nigrostriatal Dopamine Pathway
The substantia nigra and the striatum are connected by the nigrostriatal pathway, a critical circuit for motor control that is rich in dopamine d-nb.info. By destroying the dopaminergic neurons in the SNc, MPP+ causes a profound disruption of this pathway nih.govnih.gov. The neurotoxic damage originates at the nerve terminals in the striatum and leads to retrograde degeneration of the neurons whose cell bodies reside in the SNc nih.gov. This results in a severe depletion of dopamine levels in the striatum frontiersin.org. The damage to the nigrostriatal dopamine system is long-lasting and can be permanent, leading to the motor deficits characteristic of parkinsonism observed in experimental models nih.govnih.gov. Research has demonstrated that direct, chronic infusion of MPP+ into the rat nigrostriatal dopamine pathway produces a permanent degeneration of these neurons nih.gov.
Non-Selective Neurotoxic Effects on Other Monoaminergic Systems (Norepinephrine, Serotonin)
While the primary neurotoxic effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and its active metabolite, 1-methyl-4-phenylpyridinium (MPP+), are most prominently observed in the dopaminergic system, evidence demonstrates that these compounds are not entirely selective. MPP+ also exerts neurotoxic effects on other monoaminergic systems, specifically those involving norepinephrine (B1679862) and serotonin (B10506). nih.gov
Direct injection of MPP+ into the locus coeruleus (the principal site of noradrenergic neurons) and the dorsal and median raphe nuclei (key centers for serotonergic neurons) in rats has been shown to cause local cell death. nih.gov This neuronal damage corresponds with significant decreases in the levels of norepinephrine and serotonin in their respective terminal areas. nih.gov These findings indicate that MPP+ is a broad-spectrum monoaminergic neurotoxin, capable of damaging noradrenergic and serotonergic neurons in addition to its well-documented effects on dopaminergic neurons. nih.govcurehunter.com
The uptake of MPP+ into these non-dopaminergic neurons is facilitated by the respective monoamine transporters for norepinephrine and serotonin, although MPP+ generally exhibits a high affinity for the dopamine transporter. frontiersin.organnualreviews.org During the acute phases of MPTP toxicity in primates, metabolites of serotonin and norepinephrine in the cerebrospinal fluid are markedly reduced. annualreviews.org However, the neurotoxicity is not uniform. For instance, studies in mice have shown that while MPTP administration leads to marked decrements in neostriatal dopamine, there is not a pronounced loss of serotonin in the same region. nih.gov The selectivity of the lesioning appears to be dependent on the method of administration, with direct stereotaxic injection into specific nuclei being required to achieve targeted damage to these other monoaminergic systems. nih.gov
Table 1: Effects of MPP+ on Non-Dopaminergic Monoaminergic Systems
| Monoaminergic System | Key Brain Region | Effect of MPP+ Injection | Corresponding Neurochemical Change | Reference |
|---|---|---|---|---|
| Noradrenergic | Locus Coeruleus | Local cell death | Significant decrease in norepinephrine levels in terminal areas | nih.gov |
| Serotonergic | Dorsal and Median Raphe Nuclei | Local cell death | Significant decrease in serotonin levels in terminal areas | nih.gov |
Apoptotic and Necrotic Cell Death Pathways
The neuronal cell death induced by 1-methyl-4-phenylpyridinium (MPP+) is a complex process involving multiple regulated cell death pathways, primarily apoptosis and necrosis. nih.govcsic.esplos.org The predominant pathway can vary depending on the specific experimental model and conditions.
Apoptosis , or programmed cell death, is a key mechanism in MPP+-induced neurotoxicity. nih.govebi.ac.uk This pathway is characterized by distinct morphological changes, including nuclear condensation and DNA fragmentation. nih.gov A central event in MPP+-induced apoptosis is the generation of reactive oxygen species (ROS) following the inhibition of mitochondrial complex I. nih.govnih.gov This oxidative stress triggers a cascade of events, including the activation of caspases, a family of proteases that execute the apoptotic program. nih.govnih.gov Specifically, MPP+ treatment has been shown to enhance the activity of caspase-3. nih.govnih.govspandidos-publications.com
The apoptotic process is also intricately linked to iron-dependent mechanisms. MPP+ can increase the expression of the cell-surface transferrin receptor, leading to enhanced iron uptake. nih.govnih.govnih.gov This intracellular iron plays a crucial role in the generation of highly reactive hydroxyl radicals, further exacerbating oxidative damage and promoting apoptosis. nih.govnih.gov The mitochondrial pathway of apoptosis is also heavily implicated, with MPP+ causing the release of cytochrome c, which in turn activates the caspase cascade. spandidos-publications.com Studies have identified the involvement of key regulatory proteins, such as the Bcl-2 family members Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic), with MPP+ increasing the Bax/Bcl-2 ratio, thereby favoring cell death. spandidos-publications.com Furthermore, endoplasmic reticulum (ER) stress has been identified as a contributor, with MPP+ upregulating ER stress markers like GRP78, CHOP, and cleaved caspase-12. spandidos-publications.com
In addition to apoptosis, necrosis , a form of cell death characterized by cell swelling and plasma membrane rupture, is also induced by MPP+. plos.orgnih.gov While historically viewed as an unregulated process, recent evidence points to a form of regulated necrosis, or necroptosis, in MPP+-induced cell death. nih.govnih.gov In neuronally differentiated SH-SY5Y cells, MPP+ was found to predominantly induce a non-apoptotic form of death that could be inhibited by necrostatin-1 (B1678002), a known inhibitor of necroptosis. nih.govresearchgate.net However, this cell death occurred independently of the core necroptosis proteins RIP1/RIP3, suggesting a distinct, "necroptosis-like" pathway. nih.govresearchgate.net This necrotic death is accompanied by ATP depletion and mitochondrial swelling. nih.gov
Interestingly, this MPP+-induced necrotic pathway shares features with another form of regulated necrosis called ferroptosis, as it is sensitive to inhibitors like ferrostatin-1 and involves lipid peroxidation. nih.govnih.gov Despite these overlaps, it appears to be a distinct process, as it is inhibited by necrostatin-1 (unlike classical ferroptosis) and is independent of the tumor suppressor protein p53. nih.govresearchgate.net Some studies suggest MPP+ kills mesencephalic cells through a caspase-independent pathway that is partially dependent on necrosis. plos.org
Table 2: Comparison of Apoptotic and Necrotic Pathways in MPP+ Neurotoxicity
| Feature | Apoptotic Pathway | Necrotic Pathway | References |
|---|---|---|---|
| Primary Morphology | Nuclear condensation, DNA fragmentation, formation of apoptotic bodies | Cell swelling, plasma membrane rupture, organelle breakdown | nih.govplos.org |
| Key Molecular Mediators | Caspase-3, Cytochrome c, Bax/Bcl-2 family, GRP78, CHOP | Necrostatin-1 sensitive factors, involves lipid peroxidation | nih.govspandidos-publications.comspandidos-publications.comnih.gov |
| Mitochondrial Involvement | Inhibition of Complex I, ROS generation, Cytochrome c release | ATP depletion, mitochondrial swelling | nih.govnih.gov |
| Caspase Dependence | Caspase-dependent | Primarily caspase-independent | plos.orgnih.gov |
| Key Inhibitors | Caspase inhibitors, iron chelators (e.g., HBED), antioxidants (e.g., FeTBAP) | Necrostatin-1, Ferrostatin-1 | nih.govnih.govnih.gov |
Animal Models of Parkinson S Disease Utilizing 1 Methyl 4 Phenylpiperidine
Non-Human Primate Models: Advantages and Clinical Relevance
Non-human primate (NHP) models of PD induced by MPTP are considered highly clinically relevant because they closely replicate the human condition. nih.govoup.com Various primate species, including marmosets, have been used in these studies. trinity.edunih.gov
The primary advantage of NHP models is the striking similarity of their parkinsonian phenotype to that of human patients. nih.gov They exhibit the cardinal motor symptoms of PD and respond to dopaminergic therapies like levodopa. nih.govoup.com Furthermore, long-term treatment can lead to the development of motor complications, such as dyskinesias, which are also observed in patients. nih.gov
These models have been instrumental in the development of many current PD treatments, including dopamine (B1211576) agonists and deep brain stimulation targeting the subthalamic nucleus. nih.gov However, a significant limitation is that acute toxin administration in these models does not fully replicate the chronic, progressive nature of the disease, and the formation of Lewy-like bodies is not consistently observed. nih.gov Despite these limitations, the NHP model remains a valuable tool for preclinical testing of novel therapies and for studying the neural mechanisms underlying both the symptoms of PD and the side effects of treatment. nih.govnih.gov
Behavioral Phenotypes in 1-Methyl-4-phenylpiperidine-Induced Models
The administration of MPTP in animal models leads to a range of behavioral deficits that mirror the symptoms of Parkinson's disease, particularly in the motor domain. nih.govnih.gov
The loss of dopaminergic neurons in the substantia nigra pars compacta results in decreased dopamine levels in the striatum, leading to a loss of voluntary motor control. nih.gov This manifests as the cardinal motor symptoms of PD. nih.gov
Bradykinesia: This refers to slowness of movement and is a common feature in MPTP-treated animals. nih.gov It can be quantified in mice using tests that measure locomotor activity. imrpress.comnih.gov
Rigidity: Characterized by increased muscle tone, rigidity can be observed in MPTP models. nih.gov
Tremor: While resting tremor is a hallmark of human PD, consistently inducing a similar tremor in rodent models is challenging. nih.gov However, tremor-like movements can be observed. nih.gov
Postural Instability: This symptom, which affects balance and gait, is also replicated in MPTP models. nih.govnih.gov
The severity of these motor deficits generally correlates with the extent of dopaminergic neuron loss. nih.gov Behavioral tests such as the open field test, rotarod test, and grid test are commonly used to assess these motor impairments in rodent models. nih.govimrpress.com In non-human primates, the motor symptoms are more pronounced and closely resemble those seen in humans, including rigidity, bradykinesia, and postural instability. oup.comtrinity.edu
Cognitive Function Assessments
Animal models treated with MPTP exhibit a range of cognitive deficits that mirror those seen in human Parkinson's disease patients. nih.govmdpi.com These impairments are often assessed using a battery of behavioral tests designed to evaluate specific cognitive domains.
Chronic low-dose administration of MPTP to macaque monkeys has been shown to induce deficits in attention and executive function, even before the onset of motor symptoms. nih.govnih.gov These fronto-executive deficits are considered a model for the early cognitive impairments observed in Parkinson's disease. nih.govnih.gov In rhesus monkeys trained on a spatial delayed-response task, low doses of MPTP led to an increase in errors, particularly perseverative errors when switching between tasks. physiology.org
In rodents, MPTP administration also results in significant cognitive impairments. nih.gov Studies in mice and rats have demonstrated deficits in spatial memory, working memory, recognition memory, and associative memory. nih.govfrontiersin.org For instance, MPTP-lesioned Wistar rats show decreased exploration of novel objects in the object recognition test and a lower number of correct responses in the T-maze test, indicating impairments in recognition and learning. frontiersin.org Similarly, MPTP-treated mice exhibit reduced cognitive function, which has been associated with decreased activity of calcium/calmodulin-dependent protein kinase II in the hippocampus. mdpi.com Even in adult zebrafish, MPTP injection has been shown to cause cognitive decline, as evidenced by decreased alternation in a Y-maze. researchgate.net
Table 1: Cognitive Function Assessments in MPTP-Treated Animal Models
| Animal Model | Cognitive Domain Assessed | Assessment Task | Observed Deficits |
|---|---|---|---|
| Macaque Monkey | Attention, Executive Function | Spatial Delayed-Response Task | Increased errors, particularly perseverative errors. nih.govnih.govphysiology.org |
| Rhesus Monkey | Executive Function, Cognitive Flexibility | Spatial Delayed-Response Task with task switching | Increased perseverative errors during task switching. physiology.org |
| Wistar Rat | Recognition Memory, Learning | Object Recognition Test, T-Maze Test | Decreased exploration of novel objects, lower correct responses. frontiersin.org |
| C57BL/6 Mouse | Spatial Memory, Working Memory, Recognition Memory, Associative Memory | Various maze and recognition tasks | Significant impairments across multiple mnemonic processes. nih.gov |
Neuropathological Hallmarks in Animal Models
The primary neuropathological hallmark of Parkinson's disease, the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc), is consistently reproduced in MPTP-induced animal models. nih.govnih.gov This neurotoxin leads to a significant reduction in the number of these neurons, which is a cornerstone of its utility as a model for the disease. nih.govmeliordiscovery.com
In macaque monkeys treated with low doses of MPTP, immunohistochemical analysis has revealed a moderate reduction (approximately 70-80%) in the number of dopaminergic neurons in the substantia nigra pars compacta. physiology.org Similarly, in cats, MPTP treatment leads to a marked decrease in tyrosine hydroxylase (TH) immunoreactivity in the striatum, indicating a loss of dopaminergic terminals. nih.gov Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of dopamine.
Rodent models also exhibit significant dopaminergic cell loss following MPTP administration. researchgate.net In C57BL/6 mice, MPTP treatment results in a substantial loss of dopaminergic neurons in the SNc. nih.gov The extent of this neuronal loss can vary depending on the specific protocol used. scispace.com For example, in one study, MPTP induced a 41% to 53% loss of TH-positive neurons in the SNc of wild-type mice. researchgate.net This neuronal degeneration is accompanied by a depletion of dopamine and its metabolites in the striatum. meliordiscovery.com
While the loss of dopaminergic neurons is the most prominent feature, some MPTP models can also exhibit other pathological characteristics of Parkinson's disease. For instance, the formation of inclusion bodies, which are aggregates of protein, has been observed in some cases. nih.gov Furthermore, the aggregation of α-synuclein, a key component of Lewy bodies in human Parkinson's disease, has also been reported in certain MPTP-based models. researchgate.net
Table 2: Neuropathological Hallmarks in MPTP-Treated Animal Models
| Animal Model | Neuropathological Finding | Brain Region | Method of Detection |
|---|---|---|---|
| Macaque Monkey | Reduction in dopaminergic neurons | Substantia Nigra Pars Compacta | Tyrosine Hydroxylase Immunohistochemistry. physiology.org |
| Cat | Decrease in dopaminergic terminals | Striatum | Tyrosine Hydroxylase Immunohistochemistry. nih.gov |
| C57BL/6 Mouse | Loss of dopaminergic neurons | Substantia Nigra Pars Compacta | Tyrosine Hydroxylase Immunohistochemistry, Nissl Staining. nih.govresearchgate.net |
| C57BL/6 Mouse | Depletion of dopamine and its metabolites | Striatum | Biochemical measurements. meliordiscovery.com |
Neuroprotective Strategies and Therapeutic Interventions in 1 Methyl 4 Phenylpiperidine Models
Pharmacological Interventions
A variety of pharmacological agents have been investigated for their neuroprotective potential in the context of 1-methyl-4-phenylpiperidine-induced neurotoxicity. These compounds often target key pathways implicated in the toxic cascade initiated by MPP+.
Monoamine Oxidase B Inhibitors (e.g., Pargyline (B1678468), Deprenyl)
Monoamine oxidase B (MAO-B) is a crucial enzyme in the bioactivation of MPTP to its toxic metabolite, MPP+. researchgate.netexplorationpub.comtci-thaijo.org Consequently, inhibitors of MAO-B have been a primary focus of neuroprotective research.
Pargyline , a non-selective, irreversible MAO inhibitor, has demonstrated protective effects against MPTP-induced neurotoxicity. wikipedia.orgdrugbank.comambeed.com Studies in primate models have shown that pretreatment with pargyline can prevent the neurotoxic effects of MPTP. nih.gov By inhibiting MAO-B, pargyline effectively blocks the conversion of MPTP to MPP+, thereby preventing the subsequent damage to dopaminergic neurons. nih.govnih.gov
Deprenyl (B1670267) (also known as selegiline), a selective and irreversible MAO-B inhibitor, has also been extensively studied for its neuroprotective properties. wikipedia.org Research has shown that deprenyl can protect nigrostriatal neurons from MPTP-induced dopaminergic neurotoxicity. nih.gov Interestingly, some studies suggest that the neuroprotective effects of deprenyl may not be solely dependent on its MAO-B inhibitory activity. nih.govnih.gov Evidence indicates that deprenyl may also exert its protective effects through mechanisms such as free radical scavenging. nih.gov In fact, the D-isomer of deprenyl, which has less MAO-B inhibitory activity, has been shown to protect against MPTP-induced dopamine (B1211576) depletion, suggesting a direct antioxidant effect. nih.gov
| Compound | Mechanism of Action | Key Findings in this compound Models |
| Pargyline | Irreversible inhibitor of MAO-A and MAO-B. wikipedia.orgambeed.com | Prevents MPTP-induced neurotoxicity in monkeys. nih.gov Restores immunological parameters altered by MPTP in mice. nih.gov |
| Deprenyl (Selegiline) | Selective and irreversible inhibitor of MAO-B. wikipedia.org | Protects nigrostriatal neurons from MPTP-induced damage. nih.gov May offer neuroprotection independent of MAO-B inhibition, possibly through antioxidant effects. nih.govnih.govnih.gov |
Dopamine Uptake Inhibitors
The selective toxicity of MPP+ to dopaminergic neurons is largely due to its uptake into these cells via the dopamine transporter (DAT). nih.gov Therefore, blocking this transporter presents a logical neuroprotective strategy. Dopamine uptake inhibitors have been shown to prevent the accumulation of MPP+ within dopaminergic neurons, thereby averting its toxic effects. wikipedia.orggoogle.com For instance, compounds that act as potent dopamine reuptake inhibitors have been developed and show potential as therapeutic agents. wikipedia.org
Antioxidants
Oxidative stress is a major contributor to the neuronal damage caused by MPP+. mdpi.comnih.gov The toxin disrupts mitochondrial function, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. nih.govresearchgate.netimrpress.com Consequently, antioxidants have been investigated for their ability to counteract these effects.
A variety of antioxidant compounds have shown neuroprotective effects in this compound models. For example, mitochondria-targeted peptides have been developed that can protect against mitochondrial swelling and apoptosis induced by MPP+. nih.gov Other natural and synthetic compounds with antioxidant properties have also demonstrated the ability to mitigate MPP+-induced toxicity by reducing oxidative stress. mdpi.comnih.gov Research has shown that treatment with certain antioxidants can preserve mitochondrial function and prevent cell death in cultured dopamine cells exposed to MPP+. nih.gov
Anti-inflammatory Agents
Neuroinflammation is increasingly recognized as a key component of the pathology in neurodegenerative diseases, including those modeled by MPTP. nih.gov The administration of MPTP can induce an inflammatory response in the brain, characterized by the activation of microglia and the release of pro-inflammatory cytokines. nih.gov This inflammatory environment can exacerbate the neurotoxic effects of MPP+.
Studies have shown that pre-existing inflammation in the brain can increase the susceptibility to MPP+-induced toxicity. nih.gov Conversely, anti-inflammatory agents have demonstrated neuroprotective effects in these models. For example, piperine, a compound with anti-inflammatory properties, has been shown to reduce the activation of microglia and the expression of inflammatory cytokines following MPTP treatment in mice, leading to the protection of dopaminergic neurons. nih.gov However, it is important to note that some nonsteroidal anti-inflammatory drugs (NSAIDs) have been found to potentiate MPP+-induced cell death by increasing its intracellular accumulation. nih.gov
Anti-apoptotic Compounds
Apoptosis, or programmed cell death, is a significant mechanism of neuronal loss in this compound models. nih.govnih.gov MPP+ can trigger apoptotic pathways, leading to the demise of dopaminergic neurons. nih.gov Therefore, compounds that can inhibit these apoptotic processes are of great therapeutic interest.
Research has identified various anti-apoptotic strategies. For instance, certain compounds have been shown to reduce MPP+-induced apoptosis in dopaminergic cell lines, and this protection can be independent of other mechanisms like MAO-B inhibition. nih.gov The anti-apoptotic properties of some agents are linked to their ability to maintain the balance of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family. nih.gov Furthermore, small molecules have been identified that can modulate the interactions of key apoptotic proteins, offering a novel approach to preventing cell death. oncotarget.com
Modulators of Intracellular Signaling Pathways (e.g., GSK3β, MEF2D)
Intracellular signaling pathways play a critical role in determining cell fate in response to toxic insults like MPP+. Two such pathways that have garnered significant attention are those involving Glycogen Synthase Kinase 3β (GSK3β) and Myocyte Enhancer Factor 2D (MEF2D).
GSK3β is a protein kinase that has been implicated in the pathogenesis of several neurodegenerative diseases. nih.govfrontiersin.org Inhibition of GSK3β has been shown to protect against MPTP toxicity both in vitro and in vivo. nih.gov Studies have demonstrated that both GSK-3α and GSK-3β are activated in dopaminergic neurons following exposure to MPTP. frontiersin.org Specific inhibition of GSK3β has been shown to confer significant resistance to MPTP-induced neurodegeneration. frontiersin.org Furthermore, GSK3β inhibitors have been found to reduce α-synuclein expression, a protein central to Parkinson's disease pathology. nih.gov
MEF2D is a transcription factor that is important for neuronal survival. Its dysregulation has been implicated in the pathogenic processes of Parkinson's disease models. nih.gov Activation of MEF2D has been shown to be a promising neuroprotective strategy. For example, the small molecule bis(3)-cognitin (B11929508) has been identified as a potent activator of MEF2D and has been shown to attenuate the toxic effects of MPP+ by reducing oxidative stress and inhibiting GSK3β. nih.gov Similarly, the natural compound polydatin (B1678980) has been found to prevent MPP+-induced neurotoxicity by enhancing MEF2D activity through the inhibition of GSK3β. nih.gov
| Signaling Molecule | Role in this compound Models | Therapeutic Strategy | Example Compounds |
| GSK3β | Activated by MPTP, contributes to dopaminergic neuron death. nih.govfrontiersin.org | Inhibition of GSK3β activity. nih.govfrontiersin.org | Tideglusib, SB216763, Lithium Chloride. frontiersin.orgfrontiersin.org |
| MEF2D | Dysregulated in response to MPP+, important for neuronal survival. nih.gov | Activation of MEF2D. | Bis(3)-cognitin, Polydatin. nih.govnih.gov |
Trophic Factors
Trophic factors are a class of endogenous proteins that support the survival, growth, and differentiation of neurons. Their potential to protect and restore dopaminergic neurons has been a significant area of research in the context of MPP+-induced neurotoxicity. Key trophic factors investigated include glial cell line-derived neurotrophic factor (GDNF) and brain-derived neurotrophic factor (BDNF), among others.
GDNF is a potent trophic factor for dopaminergic neurons. nih.gov Studies in various animal models have demonstrated its neuroprotective and neurorestorative capabilities. For instance, continuous infusion of GDNF in MPTP-lesioned rhesus monkeys has been shown to have a significant anti-parkinsonian effect. Research has also highlighted that the administration of GDNF can protect nigral neurons from MPP+-induced toxicity. nih.gov The mechanism of this protection is partly attributed to the ability of GDNF to be released by astrocytes, thereby supporting the health of adjacent dopaminergic neurons. nih.gov Furthermore, it is suggested that GDNF can modulate microglial activation, which plays a role in its neuroprotective effects on dopaminergic neurons. mdpi.com
BDNF is another critical neurotrophin that has shown promise in mitigating the effects of MPP+-induced damage. nih.gov Research indicates that BDNF can attenuate both motor deficits and cognitive impairments in mouse models of Parkinson's disease induced by MPTP. nih.gov Overexpression of BDNF has been found to significantly improve motor functions, as demonstrated by increased latency to fall in rotarod tests and decreased time in pole tests. nih.gov Mechanistically, BDNF overexpression has been shown to alleviate mitochondrial damage induced by MPTP, restoring the activity of mitochondrial respiratory chain complexes. nih.gov Furthermore, environmental enrichment and exercise have been shown to increase the expression of BDNF in the striatum, which is associated with increased resistance to MPTP neurotoxicity. nih.gov Studies have also shown that treatments that elevate BDNF levels can restore dopaminergic neuronal function in MPTP-lesioned mice. frontiersin.org
The following table summarizes findings from studies on the effects of BDNF in MPTP models:
| Intervention | Animal Model | Key Findings | Reference |
| BDNF Overexpression | MPTP-induced PD mice | Significantly increased latency to fall in rotarod test; Decreased time in pole test; Restored activity of mitochondrial Complex I and II+III. | nih.gov |
| Electro-Acupuncture (EA) | MPTP-lesioned mice | EA treatment significantly recovered the level of BDNF expression compared to the sham EA group. | frontiersin.org |
| Environmental Enrichment | MPTP-treated mice | Increased expression of BDNF in the striatum; Associated with a 40% loss of dopamine neurons compared to 75% in standard environment. | nih.gov |
| Treadmill Exercise | MPTP-treated mice | Exercise group showed the highest BDNF expression (3.71-fold change) compared to the Parkinsonian group (0.18-fold change). | researchgate.net |
Non-Pharmacological Approaches in this compound-Induced Parkinsonism Models
Non-pharmacological interventions, particularly environmental enrichment and physical exercise, have gained significant attention for their potential to counteract the neurodegenerative effects of MPP+ and improve motor function. These approaches are thought to work by promoting neuroplasticity, reducing inflammation, and increasing the levels of endogenous neurotrophic factors.
Environmental Enrichment
Environmental enrichment (EE) involves housing animals in complex and stimulating environments that typically include social interaction, novelty, and opportunities for voluntary exercise. Research has consistently shown that EE can be neuroprotective in MPTP mouse models of Parkinson's disease. Mice raised in an enriched environment exhibit significantly greater resistance to MPTP neurotoxicity. nih.govpsu.edu For example, one study found that after MPTP treatment, mice from a standard environment had a 75% loss of dopaminergic neurons, whereas those from an enriched environment lost only 40%. nih.gov This protective effect is associated with a downregulation of the dopamine transporter and an increase in the expression of BDNF in the striatum. nih.gov Further studies have shown that EE can lead to a significant increase in the expression of tyrosine hydroxylase (a key enzyme in dopamine synthesis) and a downregulation of pro-apoptotic signaling pathways. nih.gov
The table below details the effects of environmental enrichment in MPTP models:
| Study Focus | Animal Model | Key Findings | Reference |
| Neurotrophin Expression | MPTP-induced PD mice | Significantly increased Tyrosine Hydroxylase expression; Significantly downregulated proNGF and p75 neurotrophin receptor expression. | nih.gov |
| Resistance to MPTP | C57BL/6 mice | EE mice showed a 40% loss of dopamine neurons versus 75% in standard environment mice after MPTP treatment. | nih.gov |
| Neuroprotection | MPTP-treated mice | Mice raised in an enriched environment were 200% more resistant to MPTP compared to mice in a standard environment. | psu.edu |
Physical Exercise
Physical exercise, including both forced (treadmill) and voluntary (running wheel) activities, has demonstrated significant neuroprotective and restorative effects in MPTP-induced models of parkinsonism. The benefits of exercise are dependent on factors such as duration and intensity. nih.gov
Long-term and unrestricted exercise has been shown to be more effective in protecting dopaminergic neurons from MPTP-induced toxicity. nih.gov For instance, three months of unrestricted running prior to MPTP administration resulted in a complete protection of substantia nigra pars compacta (SNpc) dopaminergic neurons. nih.gov In contrast, restricting the daily running distance or shortening the exercise duration diminished these protective effects. nih.gov Exercise initiated after the MPTP lesion can also promote behavioral recovery by modulating genes and proteins crucial for basal ganglia function. nih.gov
Different exercise paradigms have yielded varied but generally positive outcomes. Treadmill exercise has been shown to improve motor behavior and increase striatal dopamine D2 receptor expression in MPTP-lesioned mice. nih.gov It can also increase the levels of neurotrophic factors like BDNF and GDNF. mdpi.comfrontiersin.org One study demonstrated that moderate exercise, whether initiated before or after chronic MPTP treatment, significantly attenuated the loss of dopaminergic neurons and increased BDNF and GDNF levels. mdpi.com
The following table summarizes the findings of various exercise interventions in MPTP models:
| Exercise Type | Protocol | Animal Model | Key Behavioral & Neurological Outcomes | Reference |
| Voluntary Wheel Running | 3 months, unrestricted | C57BL/6 mice | Complete protection against MPTP-induced loss of SNpc DA neurons. | nih.gov |
| Voluntary Wheel Running | 6 weeks | MPTP-lesioned C57BL/6 mice | Reduced anxiety-like behavior; No significant improvement in Rotarod performance. | nih.gov |
| Treadmill Exercise | 30 days, starting 4 days post-lesion | MPTP-lesioned C57BL/6J mice | Improved velocity and endurance; Reversed increase in nerve terminal glutamate (B1630785) immunolabeling. | nih.gov |
| Treadmill Exercise | 18 weeks, 40 min/day, 5 days/week | Chronic MPTP-induced PD mice | Recovery of Tyrosine Hydroxylase content and total TH-positive cell number in SNpc. | scielo.br |
| Moderate Treadmill Exercise | 10 weeks | Chronic MPTP-treated mice | Attenuated loss of dopaminergic neurons by 18-27%; Increased levels of BDNF and GDNF. | mdpi.com |
| Treadmill Exercise | 8 weeks, 60 min/day, 5 days/week | MPTP-induced PD mice | Increased Tyrosine Hydroxylase levels in SNpc; Increased dopamine and BDNF levels in the hippocampus. | frontiersin.org |
Structure Activity Relationships of 1 Methyl 4 Phenylpiperidine and Analogs
Influence of Tetrahydropyridine (B1245486) Ring Saturation on Neurotoxicity
The saturation level of the piperidine (B6355638) ring is a critical determinant of the neurotoxic properties of 1-methyl-4-phenylpiperidine analogs. The most prominent example of this is the comparison between 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and its fully saturated counterpart, this compound. MPTP is a potent and selective neurotoxin that destroys dopaminergic neurons in the substantia nigra, leading to a syndrome that closely resembles Parkinson's disease in primates, including humans. wikipedia.orgscienceintheclassroom.orgnih.gov
The neurotoxicity of MPTP is not inherent to the molecule itself. wikipedia.org Being a lipophilic compound, MPTP can cross the blood-brain barrier. wikipedia.org Once in the brain, it is metabolized by the enzyme monoamine oxidase B (MAO-B), primarily within glial cells, to the toxic cation 1-methyl-4-phenylpyridinium (MPP+). wikipedia.orgcambridge.org MPP+ is then taken up by dopamine (B1211576) neurons through the dopamine transporter (DAT), where it inhibits mitochondrial respiration, ultimately leading to cell death. wikipedia.orgnih.gov
In stark contrast, the fully saturated analog, this compound, does not exhibit the same neurotoxic profile. pnas.org The presence of the double bond in the tetrahydropyridine ring of MPTP is essential for its conversion to the toxic metabolite MPP+. pnas.org Without this unsaturation, the metabolic pathway leading to the formation of a potent mitochondrial toxin is blocked. This fundamental structural difference underscores the critical role of ring saturation in dictating the neurotoxic potential of this class of compounds.
Substituent Effects on Biological Activity
Phenyl Ring Substitutions and Activity Modulation
Modifications to the phenyl ring of this compound and its analogs can significantly alter their biological activity. Structure-activity relationship (SAR) studies have explored the impact of various substituents on the phenyl ring, influencing the compound's affinity and selectivity for different receptors. For instance, in a series of 4-phenylpiperidines and 4-phenylpiperazines, substitutions at the para-position of the phenyl ring were investigated for their effects on MAO-A and MAO-B inhibition. acs.org
The introduction of different substituents can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with target proteins. Quantitative structure-activity relationship (QSAR) models are often employed to correlate these chemical properties with biological activity, providing a predictive tool for designing new compounds with desired pharmacological profiles. gu.se
Modifications at the Piperidine Nitrogen Atom
The substituent attached to the nitrogen atom of the piperidine ring plays a crucial role in determining the pharmacological properties of 4-phenylpiperidine (B165713) derivatives. While a methyl group is present in the parent compound, replacing it with other alkyl or aralkyl groups can lead to significant changes in activity. unodc.org
For example, in the context of fentanyl-related compounds, which share the 4-phenylpiperidine scaffold, replacing the N-methyl group with a phenethyl group dramatically increases analgesic potency. nih.gov Conversely, an N-benzyl substitution leads to greatly diminished activity. nih.gov The length and nature of the N-substituent are critical for optimal interaction with opioid receptors. In a series of N-substituted 4-cyano-4-phenylpiperidine analogs, the optimal chain length for affinity at σ1 and σ2 receptors was found to be an N-propylphenyl group. nih.gov Extending the chain to a four-carbon length resulted in a dramatic decrease in affinity for both receptor subtypes. nih.gov
Stereochemical Considerations and Conformational Studies
The three-dimensional arrangement of atoms in this compound and its analogs is a key factor influencing their biological activity. Stereochemistry and conformational preferences dictate how these molecules fit into and interact with their biological targets.
Proton magnetic resonance (p.m.r.) and other spectroscopic techniques have been used to establish the stereochemistry of various derivatives. cdnsciencepub.com For instance, in 1,2,5-trimethyl-4-phenyl-piperidine derivatives, different stereoisomers (α, β, and γ) adopt distinct conformations in both their base and hydrochloride forms. cdnsciencepub.com These conformational changes can affect the orientation of the phenyl group, which in turn influences receptor binding. cdnsciencepub.com
The analgesic activity of pethidine-type compounds, which are structurally related to this compound, is highly dependent on their three-dimensional structure. A specific spatial arrangement is required for effective interaction with the analgesic receptor surface. unodc.org
Design of Analogues with Modified Pharmacological Profiles
Compounds with mGluR2 Positive Allosteric Modulator Activity
The this compound scaffold has served as a template for the design of novel compounds with different pharmacological activities. One notable example is the development of positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 2 (mGluR2). These modulators enhance the receptor's response to its endogenous ligand, glutamate, and have potential therapeutic applications in conditions like psychosis. nih.gov
By modifying the this compound core, researchers have developed potent and selective mGluR2 PAMs. nih.gov For instance, a series of 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines demonstrated excellent pharmacokinetic profiles and efficacy in animal models of psychosis. nih.gov Further optimization of related series, such as imidazopyridines, has led to the identification of orally active mGluR2 PAMs with central nervous system activity. researchgate.net The design of these analogs often involves computational modeling and pharmacophore-based approaches to guide the synthetic chemistry. researchgate.net
| Compound Name | Chemical Structure | Biological Activity | Reference |
| This compound | C12H17N | Psychoactive, Dopamine receptor activity | cymitquimica.com |
| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | C12H15N | Neurotoxin, causes Parkinsonism | wikipedia.orgscienceintheclassroom.org |
| 1-Methyl-4-phenylpyridinium (MPP+) | C12H12N+ | Toxic metabolite of MPTP | wikipedia.orgcambridge.org |
| 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines | Varies | mGluR2 Positive Allosteric Modulators | nih.gov |
Analgesic Properties of Related Piperidine Derivatives
The piperidine ring is a crucial pharmacophore found in numerous synthetic opioids, stemming from the structural dissection of morphine. journalagent.comlongdom.org The 4-phenylpiperidine scaffold, in particular, is a foundational element for a significant class of analgesics, with meperidine (pethidine) being a primary example. amazonaws.compainphysicianjournal.com Extensive research into molecular modifications of this core structure has led to the development of derivatives with a wide range of analgesic potencies.
Structure-activity relationship (SAR) studies reveal that specific substitutions on both the piperidine ring and the phenyl group are critical for analgesic activity. The introduction of a methyl group on the piperidine nitrogen is a common feature that often enhances analgesic potency. amazonaws.com For instance, in a series of quaternary N-methyl piperidine derivatives synthesized from various phenacyl halides, the compound with a methyl group at the para-position of the phenacyl phenyl ring demonstrated the most significant analgesic activity. journalagent.com
Further modifications to the 4-position of the piperidine ring significantly influence the analgesic profile. The parent compound 4-hydroxy-4-phenyl piperidine serves as a precursor for more potent derivatives. amazonaws.com A study on derivatives of 4-(4'-bromophenyl)-4-piperidinol showed that phenacyl derivatives, particularly one with a nitro group (PD3), exhibited highly significant analgesic effects. nih.gov Another key analog, 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP or Desmethylprodine), a reversed ester of pethidine, was reported to have an analgesic effect greater than morphine in rats and approximately 70% of its potency. wikipedia.org
The nature of the substituent at the 4-position is a key determinant of potency. Replacing the 4-propoxy group of prodine with a 4-acetyloxy group results in a compound with activity comparable to pethidine. who.int Moreover, introducing a hydroxyl group at the 3'-position of the phenyl ring in pethidine maintains an analgesic intensity similar to the parent compound. who.int
More complex derivatives have also been synthesized to explore interactions with different opioid receptors. A series of (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives were developed as highly selective kappa opioid analgesics. nih.gov Within this series, compounds with electron-withdrawing and lipophilic substituents on the arylacetic moiety, such as dichloro or trifluoromethyl groups, showed potent kappa affinity and significant analgesic activity, with one compound being 25 times more potent than morphine in the mouse tail flick model. nih.gov
Table 1: Analgesic Properties of Selected Piperidine Derivatives
| Compound Name | Base Structure | Key Substitutions | Analgesic Activity/Potency |
|---|---|---|---|
| Pethidine (Meperidine) | 4-Phenylpiperidine | 1-Methyl, 4-Ethoxycarbonyl | Standard opioid analgesic. who.intajchem-b.com |
| Desmethylprodine (MPPP) | 4-Phenylpiperidine | 1-Methyl, 4-Propionoxy | ~70% potency of morphine; greater effect than morphine in rats. wikipedia.org |
| (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine | 2-(Aminomethyl)piperidine | 1-(3,4-dichlorophenyl)acetyl, 2-(pyrrolidin-1-ylmethyl) | 25 times more potent than morphine (mouse tail flick test). nih.gov |
| 4-(4'-bromophenyl)-4-hydroxy-1-[2-(4''-nitrophenyl)-2-oxo-ethyl]-piperidinium bromide (PD3) | 4-(4'-bromophenyl)-4-piperidinol | N-phenacyl with 4-nitro group | Exhibited highly significant analgesic effect. nih.gov |
| 3'-hydroxy-pethidine | 4-Phenylpiperidine | 1-Methyl, 4-Ethoxycarbonyl, 3'-Hydroxy on phenyl ring | Analgesic intensity is the same as that of pethidine. who.int |
| 4-Piperidinopiperidine Derivative (PP1) | 4-Piperidinopiperidine | - | Showed analgesic potential greater than pethidine at 50 mg/kg. longdom.org |
Sigma Receptor Ligands
Initially misidentified as a subtype of opioid receptors, sigma (σ) receptors are now recognized as a distinct class of proteins. mdpi.com The this compound scaffold and its analogs have been investigated as ligands for these receptors. These compounds often exhibit high affinity and selectivity, particularly for the sigma-1 (σ1) subtype, which is implicated in various central nervous system functions and diseases. mdpi.comhzdr.de
The structural features of 4-phenylpiperidine derivatives are pivotal for their interaction with sigma receptors. A foundational pharmacophore model for sigma ligands often includes a basic amine and an aromatic group. mdpi.com Research has shown that incorporating a cyano group at the 4-position of the 4-phenylpiperidine ring can yield ligands with high affinity and selectivity for σ1 receptors. nih.gov
A series of N-substituted-4-cyano-4-phenylpiperidine analogs were synthesized and evaluated, revealing key structure-affinity relationships. nih.gov Within this series, an N-benzyl substituent conferred high affinity (Ki = 0.7 nM) and over 1600-fold selectivity for the σ1 receptor over the σ2 subtype. nih.gov Varying the N-substituent from arylalkyl groups like N-phenylpropyl (Ki = 0.8 nM for σ1) to smaller alkyls like N-isobutyl (Ki = 0.9 nM for σ1) also resulted in compounds with subnanomolar affinity for the σ1 receptor. nih.gov
Further studies on 4-phenylpiperidine-4-carbonitrile (B1581006) derivatives confirmed their potential as high-affinity σ1 ligands. hzdr.deresearchgate.net Substitution on the N-benzyl group or the 4-phenyl ring can modulate affinity. For example, replacing the N-benzyl group of 1-benzyl-4-phenylpiperidine-4-carbonitrile (B1218003) with other substituents can still result in low nanomolar affinity for σ1 receptors (Ki = 1.22–2.14 nM) and extremely high subtype selectivity. hzdr.deresearchgate.net
In other series, 4-phenylpiperidine has been incorporated as a key structural element in high-affinity sigma ligands. Analogs based on the σ1 antagonist PB212, where the original 4-methylpiperidine (B120128) was replaced with a 4-phenylpiperidine moiety, displayed very high affinity for the σ1 receptor (Ki = 0.31 nM) and acted as antagonists. nih.govsci-hub.se These findings underscore that the 4-phenylpiperidine framework is a privileged structure for designing potent and selective sigma receptor ligands. nih.gov
Table 2: Sigma Receptor Binding Affinities of Selected 4-Phenylpiperidine Analogs
| Compound Name/Derivative | Base Structure | Key Substitutions | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
|---|---|---|---|---|---|
| 1-Benzyl-4-cyano-4-phenylpiperidine | 4-Cyano-4-phenylpiperidine | N-Benzyl | 0.7 | 1130 | >1600 |
| 1-Phenylpropyl-4-cyano-4-phenylpiperidine | 4-Cyano-4-phenylpiperidine | N-Phenylpropyl | 0.8 | 100 | 125 |
| 1-Isobutyl-4-cyano-4-phenylpiperidine | 4-Cyano-4-phenylpiperidine | N-Isobutyl | 0.9 | 360 | 400 |
| PB212 Analog (4-phenylpiperidine) | N-Butyl-naphthalene | 4-phenylpiperidine terminal amine | 0.31 | - | - |
| 1-(4-(2-fluoroethoxy)benzyl)-4-phenylpiperidine-4-carbonitrile (9) | 4-Phenylpiperidine-4-carbonitrile | N-(4-(2-fluoroethoxy)benzyl) | 2.14 | 1710 | 887 |
| 1-(4-iodobenzyl)-4-phenylpiperidine-4-carbonitrile (7) | 4-Phenylpiperidine-4-carbonitrile | N-(4-iodobenzyl) | 1.22 | 830 | 680 |
Analytical Methodologies for 1 Methyl 4 Phenylpiperidine and Metabolites in Biological Matrices
Chromatographic Techniques
Chromatography is a fundamental technique for separating complex mixtures. In the context of 1-methyl-4-phenylpiperidine analysis, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are utilized to isolate the target compounds from the biological matrix prior to detection.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound and its derivatives in biological fluids. mdpi.com Its application is extensive, ranging from purification during synthesis to quantitative analysis in biological samples. hzdr.degoogle.com Chiral HPLC methods have also been developed to separate enantiomers of phenylpiperidine derivatives, which is critical when stereochemistry influences biological activity. google.comacs.org
For the analysis of the related compound 1-methyl-4-phenylpyridinium (MPP+), a metabolite of MPTP, HPLC systems are frequently coupled with other detectors for enhanced sensitivity and specificity. nih.gov A common approach involves using a C18 reversed-phase column. nih.gov The mobile phase composition is optimized to achieve good separation; for example, a gradient elution with solvents like 0.1% acetic acid in water (Solvent A) and methanol (B129727) (Solvent B) has been successfully used. nih.gov The progress of reactions involving phenylpiperidine derivatives can be monitored using HPLC. google.com
Table 1: Example HPLC Parameters for Analysis of a Related Compound (MPP+)
| Parameter | Value |
|---|---|
| Column | Luna 3u C18(2) 150 × 2.0 mm |
| Mobile Phase A | 0.1% acetic acid in HPLC-grade water |
| Mobile Phase B | HPLC-grade methanol |
| Flow Rate | 300 µL/min |
| Injection Volume | 10 µL |
| Gradient | Initial: 95% A / 5% B, linear change to 50% A / 50% B by 5 min |
Data sourced from a study on MPP+ analysis. nih.gov
Gas Chromatography (GC) is another powerful separation technique used for the analysis of volatile and thermally stable compounds. For many drug analyses, including those for piperidine (B6355638) derivatives, GC is often paired with a mass spectrometer (GC-MS). jfda-online.comresearchgate.net A key consideration for GC analysis of compounds like this compound, which contains a polar amine group, is the potential need for derivatization. Derivatization is a chemical modification process that improves the chromatographic properties of the analyte, making it more volatile and less prone to peak tailing, and can also form more characteristic mass spectral fragment ions. jfda-online.com Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) (TFAA) and pentafluoropropionic anhydride (PFPA). jfda-online.com
The choice of the GC column is critical for achieving good separation. Capillary columns, such as those with a 5% phenyl methyl siloxane stationary phase, are frequently used for drug analysis. unair.ac.id The temperature of the oven is programmed to increase during the analysis, allowing for the sequential elution of compounds with different boiling points. unair.ac.id
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and specific, making it an indispensable tool in forensic and clinical analysis. When coupled with a chromatographic separation method, it provides definitive identification and quantification of substances.
The combination of liquid chromatography with mass spectrometry (LC-MS or LC/MS/MS) is a preferred method for the determination of this compound and its metabolites in biological matrices. nih.govresearchgate.net This technique leverages the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. mdpi.com It is particularly well-suited for analyzing non-volatile or thermally labile compounds that are not amenable to GC analysis.
In a typical LC-MS method for a related compound like MPP+, the analyte is first separated on an HPLC column and then introduced into the mass spectrometer's ion source, often an electrospray ionization (ESI) source. nih.gov The mass spectrometer can then be operated in various modes to detect the compound of interest. The development of LC-MS methods has been crucial for studying the distribution of these compounds in specific brain regions. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used confirmatory method in forensic drug testing due to its high specificity and sensitivity. jfda-online.com It is suitable for the analysis of this compound, provided the compound's volatility and thermal stability are adequate or are enhanced through derivatization. jfda-online.com
The process involves injecting a prepared sample into the GC, where it is vaporized and separated based on its properties as it passes through the column. unair.ac.id The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern or "fingerprint" for a specific molecule, allows for unambiguous identification. researchgate.net GC-MS methods can be validated for parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). scientificliterature.org
Table 2: Example GC-MS Parameters for General Drug Analysis
| Parameter | Value |
|---|---|
| Column | TG-5SILMS (5% phenyl methyl siloxane, 30 m x 0.32 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/minute |
| Inlet Temperature | 300°C |
| Oven Program | Start at 50°C, ramp to 300°C |
| Detection | Mass Spectrometry |
Data sourced from a study on methamphetamine analysis. unair.ac.id
Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly specific and sensitive tandem mass spectrometry (MS/MS) technique used for quantifying targeted compounds. wikipedia.orgcreative-proteomics.com This approach significantly enhances the signal-to-noise ratio by filtering out background interference. creative-proteomics.com
In an SRM experiment, a specific precursor ion (an ion corresponding to the molecule of interest) is selected in the first stage of the mass spectrometer. This precursor ion is then fragmented in a collision cell, and a specific product ion resulting from this fragmentation is selected in the second stage and detected. wikipedia.orgcreative-proteomics.com The pair of precursor and product ion masses is called a "transition" and is highly specific to the target analyte.
For the analysis of MPP+, a method was developed using SRM to monitor multiple fragmentation transitions (e.g., m/z 170→127, 170→128, and 170→154). nih.govresearchgate.net Quantitation was based on the sum of the peak areas for these transitions, while the ratio of the different product ions was used for identity confirmation. nih.govresearchgate.net This method achieved a low limit of detection (LOD) of 0.023 ppb and a limit of quantification (LOQ) of 0.069 ppb for MPP+ in tissue samples. nih.gov
Table 3: Example SRM Transitions for a Related Compound (MPP+)
| Precursor Ion (m/z) | Product Ions (m/z) | Purpose |
|---|---|---|
| 170 | 127, 128, 154 | Quantitation and Identity Confirmation |
Data sourced from a study on MPP+ analysis. nih.govresearchgate.net
Sample Preparation Techniques for Biological Tissues
The analysis of this compound and its metabolites, such as 1-methyl-4-phenylpyridinium (MPP+), in biological tissues necessitates meticulous sample preparation to ensure accurate quantification and minimize matrix interference. nih.govresearchgate.net The primary goal of these techniques is to efficiently extract the analytes of interest from complex biological matrices, such as brain tissue, while preserving their integrity.
A common approach for preparing brain tissue involves rapid harvesting and freezing of the brain to halt metabolic processes. researchgate.net Subsequently, specific brain regions of interest, like the striatum and nucleus accumbens, are microdissected. researchgate.net The dissected tissue is then homogenized in a carefully selected buffer. One such effective buffer is a 0.1 M phosphate-citric acid buffer with a pH of 2.5, containing 20% methanol. researchgate.net This acidic environment with an organic modifier aids in the precipitation of proteins and the extraction of the target analytes. The use of this specific buffer has been shown to be advantageous as it is compatible with concurrent analysis of neurotransmitters. researchgate.net
Following homogenization, the samples are typically centrifuged to pellet cellular debris and precipitated proteins. The resulting supernatant, which contains the analytes, can then be directly injected into the analytical instrument or subjected to further cleanup steps if necessary. The choice of analytical technique, often liquid chromatography-mass spectrometry (LC-MS), influences the final sample concentration and injection volume. nih.gov
Below is a table summarizing a typical sample preparation protocol for murine brain tissue.
| Step | Procedure | Purpose | Reference |
| 1. Tissue Harvesting | Brains are rapidly harvested and immediately frozen. | To stop metabolic activity and preserve analyte concentrations. | researchgate.net |
| 2. Microdissection | Frozen brains are dissected to isolate specific regions (e.g., striatum, nucleus accumbens). | To allow for region-specific analysis of the compound and its effects. | researchgate.net |
| 3. Homogenization | Dissected tissue is placed in a 0.1 M phosphate-citric acid buffer (pH 2.5) containing 20% methanol. | To lyse cells, release the analytes, and precipitate proteins. | researchgate.net |
| 4. Centrifugation | The homogenate is centrifuged to separate the supernatant from the tissue pellet. | To remove solid debris and proteins that could interfere with analysis. | |
| 5. Analysis | The resulting supernatant is analyzed, for instance, by LC-MS. | To identify and quantify the target compounds. | nih.gov |
Considerations for Concurrent Neurotransmitter Analysis
A significant aspect of neurotoxicant research is the ability to correlate the concentration of the toxicant and its metabolites with changes in endogenous neurotransmitter levels in the same sample. nih.gov This simultaneous measurement provides valuable insights into the mechanisms of neurotoxicity. nih.gov When analyzing this compound or its metabolite MPP+, a key consideration is the impact of the analytical method on the stability and measurement of neurotransmitters like dopamine (B1211576) (DA). nih.gov
The sample preparation method is critical. Procedures that are optimal for MPP+ analysis may not be suitable for neurotransmitter analysis. nih.gov For example, the use of a phosphate-citric acid buffer with 20% methanol (pH 2.5) has been demonstrated to be compatible with both the LC-MS analysis of MPP+ and the high-performance liquid chromatography with electrochemical detection (HPLC-ECD) of dopamine. nih.govresearchgate.net This allows for a direct correlation between the accumulation of MPP+ in specific brain regions and the subsequent depletion of dopamine. researchgate.net
The choice of analytical instrumentation is also a key factor. A study utilizing liquid chromatography-mass spectrometry (LC-MS) with selected reaction monitoring (SRM) for MPP+ quantification successfully allowed for the concurrent measurement of striatal dopamine in the same tissue homogenate. researchgate.net This dual-analysis approach enables researchers to establish a time-course relationship between the presence of the metabolite and its neurotoxic effects. nih.gov
Research has shown a direct correlation between the levels of MPP+ and the depletion of dopamine in the striatum of mice. nih.gov The ability to perform these measurements in the same sample strengthens the evidence for the mechanistic link between the metabolite and its pathological effects. nih.gov
| Finding | Analytical Approach | Implication | Reference |
| Correlation of MPP+ and Dopamine | LC-MS for MPP+ and HPLC-ECD for dopamine from the same tissue homogenate. | Enables direct correlation between MPP+ accumulation and dopamine depletion in discrete brain regions. | nih.govresearchgate.net |
| Time-Course Analysis | Measurement of MPP+ and dopamine concentrations at various time points after administration of the parent compound (MPTP). | Allows for the establishment of a temporal relationship between the presence of the toxic metabolite and its neurochemical effects. | nih.gov |
| Regional Differences | MPP+ levels were found to be approximately three times higher in the nucleus accumbens compared to the striatum. | Suggests region-specific vulnerability or differences in uptake and metabolism. | researchgate.net |
In Vitro Research Models for 1 Methyl 4 Phenylpiperidine Toxicity
Isolated Cell Cultures (e.g., Hepatocytes, Chromaffin Cells)
Isolated cell cultures provide a homogenous population of cells, enabling the detailed study of specific cellular responses to 1-methyl-4-phenylpyridinium (MPP+). Chromaffin cells, particularly from the adrenal medulla, have been a valuable model due to their catecholaminergic phenotype, which is a primary target of MPP+ toxicity.
Bovine adrenomedullary chromaffin (BAMC) cells, for instance, have been used to explore the mechanisms of MPP+ toxicity. nih.gov Studies have shown that exposing these cells to MPP+ leads to a significant loss of cellular catecholamines and a reduction in the activity of tyrosine hydroxylase, a key enzyme in catecholamine synthesis. The toxicity in this model is time-dependent, with catecholamine depletion observable after 24 hours of exposure, followed by a decrease in tyrosine hydroxylase activity and the release of lactate (B86563) dehydrogenase (LDH), indicating cell death, after 48 hours. nih.gov Furthermore, the toxicity of MPP+ in BAMC cells is enhanced by inhibitors of vesicular monoamine uptake, such as reserpine, suggesting that sequestration of MPP+ into vesicles offers a protective mechanism. nih.gov
Another commonly used cell line is the PC12 cell line, derived from a rat adrenal medulla pheochromocytoma, which also shares properties with dopaminergic neurons. In differentiated PC12 cells, MPP+ has been shown to induce nuclear damage, changes in mitochondrial membrane permeability, the formation of reactive oxygen species (ROS), and the depletion of glutathione (B108866) (GSH). researchgate.netnih.gov
Colon cancer cells have also been utilized to investigate the metabolic consequences of mitochondrial inhibition by MPP+. In LS174T colon cancer cells, MPP+ effectively blocks oxidative phosphorylation. nih.gov
Table 1: Effects of MPP+ on Isolated Bovine Adrenomedullary Chromaffin (BAMC) Cells
| Parameter Assessed | Observation | Timeframe | Reference |
|---|---|---|---|
| Cellular Catecholamines | Marked loss | Evident after 24 hours | nih.gov |
| Tyrosine Hydroxylase (TH) Activity | Marked loss | Occurs after 48 hours | nih.gov |
| Lactate Dehydrogenase (LDH) Release | Increased release into media | Occurs after 48 hours | nih.gov |
| Glucose Consumption | Markedly accelerated rate | Not specified | nih.gov |
Brain Slice Preparations
Brain slice preparations offer a more complex in vitro model than isolated cell cultures, as they maintain the local cellular architecture and synaptic connections of a specific brain region. This allows for the study of the neurotoxin's effects on neuronal circuits under more physiologically relevant conditions.
Slices of the rabbit caudate nucleus have been used to demonstrate the direct toxic effects of MPP+ on the terminal region of dopaminergic neurons. nih.gov Incubation of these slices with MPP+ resulted in a concentration- and time-dependent depletion of dopamine (B1211576). For example, a concentration of 32 microM MPP+ led to a dopamine depletion of over 95%. nih.gov This in vitro model has proven useful for investigating the interactions of MPP+ with other drugs in a defined environment. nih.gov
Acute hippocampal slices from mice have also been employed to examine the effects of MPP+ on synaptic transmission. nih.gov These studies have revealed that MPP+ can dose-dependently alter excitatory synaptic transmission at the Schaffer collateral-CA1 synapses, partly through the modulation of the GABAergic system. nih.gov This indicates that the neurotoxic effects of MPP+ are not limited to dopaminergic neurons and can impact other neurotransmitter systems and brain regions. nih.gov The hippocampus contains the necessary machinery for dopamine synthesis, making its neurons susceptible to MPP+. nih.gov
Table 2: Research Findings from MPP+ Studies on Brain Slice Preparations
| Brain Region | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Caudate Nucleus | Rabbit | Concentration- and time-dependent depletion of dopamine levels. | nih.gov |
Studies on Mitochondrial Fractions
The primary intracellular target of MPP+ is the mitochondrion. Studies using isolated mitochondrial fractions have been crucial in elucidating the precise mechanism of MPP+-induced energy failure. These preparations allow researchers to study the direct effects of the toxin on the components of the electron transport chain without the interference of other cellular processes.
Research using mitochondria isolated from mouse brains has shown that MPP+ significantly inhibits cellular respiration. nih.gov Specifically, MPP+ is a potent inhibitor of NADH-ubiquinone oxidoreductase, also known as Complex I of the mitochondrial electron transport chain. nih.govmdpi.com This inhibition blocks the flow of electrons, leading to a severe depletion of ATP and the generation of reactive oxygen species (ROS). nih.govmdpi.com The inhibition of Complex I by MPP+ is a key event that precipitates an energy crisis, considered a primary mechanism of neuronal degeneration. nih.govnih.gov
The accumulation of MPP+ within the mitochondria is a critical step for its toxicity. This process is driven by the mitochondrial membrane potential. nih.gov Studies have demonstrated that pre-incubating mitochondria with MPP+ potentiates the inhibition of Complex I. However, if the mitochondria are pre-treated with an uncoupling agent, which dissipates the membrane potential, the inhibitory effect of MPP+ is prevented. nih.gov In addition to Complex I, MPP+ has also been found to inhibit the alpha-ketoglutarate (B1197944) dehydrogenase complex, another key mitochondrial enzyme. nih.gov
Table 3: Effects of MPP+ on Isolated Brain Mitochondria
| Mitochondrial Function | Effect of MPP+ | Mechanism/Note | Reference |
|---|---|---|---|
| State 3 & 4 Respiration (NAD+-linked substrates) | Significantly inhibited | Blockade of electron flow from substrates like glutamate (B1630785)/malate. | nih.gov |
| Respiration (FAD-linked substrates) | Not inhibited | Respiration supported by succinate (B1194679) is unaffected. | nih.gov |
| Complex I (NADH-ubiquinone oxidoreductase) Activity | Significantly inhibited | Considered the primary mechanism of toxicity. | nih.govmdpi.com |
| ATP Synthesis | Inhibited | Consequence of impaired electron transport chain function. | nih.gov |
Assessment of Cytotoxicity and Cell Viability
A variety of assays are employed to quantify the extent of cellular damage and loss of viability following exposure to MPP+ in in vitro models. These methods assess different cellular parameters, from membrane integrity to metabolic activity and specific enzymatic functions.
One common method involves measuring the release of lactate dehydrogenase (LDH) into the culture medium. LDH is a cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis. An increase in extracellular LDH activity is therefore proportional to the degree of cytotoxicity. nih.gov
Metabolic activity is frequently used as an indicator of cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan (B1609692) product. nih.gov The amount of formazan produced is directly proportional to the number of living cells. nih.gov Similarly, the resazurin (B115843) assay relies on the reduction of the blue resazurin dye to the fluorescent resorufin (B1680543) by metabolically active cells. nih.gov
Other specific biochemical assessments are also used. For instance, in models using catecholaminergic cells like BAMC, cytotoxicity can be evaluated by measuring the cellular content of catecholamines and the activity of tyrosine hydroxylase. nih.gov Furthermore, the assessment of oxidative stress is critical. This can be done by measuring the levels of reactive oxygen species (ROS) and the concentration of intracellular antioxidants like glutathione (GSH). nih.gov Changes in mitochondrial membrane potential and the release of cytochrome c are also key indicators of apoptosis induction. nih.gov
Table 4: Common Methods for Assessing MPP+ Cytotoxicity and Cell Viability In Vitro
| Assay Type | Principle | Endpoint Measured | Reference |
|---|---|---|---|
| Lactate Dehydrogenase (LDH) Assay | Measures release of cytosolic LDH from cells with damaged membranes. | Increased LDH in culture medium. | nih.gov |
| MTT Assay | Enzymatic reduction of tetrazolium salt by metabolically active cells. | Formation of colored formazan product. | nih.gov |
| Resazurin Assay | Reduction of resazurin to fluorescent resorufin by viable cells. | Increased fluorescence. | nih.gov |
| Biochemical Assays | Quantification of specific cellular components or enzyme activities. | e.g., Catecholamine content, Tyrosine Hydroxylase activity. | nih.gov |
| Oxidative Stress Markers | Measurement of ROS and cellular antioxidants. | e.g., ROS levels, Glutathione (GSH) depletion. | nih.gov |
Future Directions and Emerging Research Avenues
Elucidating Novel Mechanisms of 1-Methyl-4-phenylpiperidine-Induced Neurodegeneration
While the primary mechanism of this compound's toxicity via inhibition of mitochondrial complex I is well-established, ongoing research seeks to uncover more detailed and novel pathways of neurodegeneration. frontiersin.orgmdpi.com The conversion of MPTP to its active toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), within astrocytes and its subsequent uptake by dopaminergic neurons through the dopamine (B1211576) transporter are critical steps. mdpi.comnih.gov Once inside the neuron, MPP+ induces mitochondrial dysfunction, leading to ATP depletion, increased production of reactive oxygen species (ROS), and ultimately, cell death. frontiersin.orgnih.govpreprints.org
Future research is focused on several key areas beyond this central mechanism:
Neuroinflammation: The role of glial cells (microglia and astrocytes) in mediating neurotoxicity is a major area of investigation. Activated microglia and astrocytes are known to release pro-inflammatory cytokines and other toxic compounds that contribute to the death of dopaminergic neurons in MPTP models. nih.govplos.org Studies are exploring the specific signaling pathways involved, such as the NF-κB and Toll-like receptor 4 (TLR-4) pathways, to identify new therapeutic targets. mdpi.commdpi.com
Oxidative Stress and DNA Damage: The link between mitochondrial dysfunction, oxidative stress, and subsequent cellular damage is being explored in greater detail. Research has shown that MPTP-induced neurotoxicity involves the activation of poly(ADP-ribose) polymerase (PARP), an enzyme that is activated by DNA damage and can deplete cellular energy stores, contributing to cell death. pnas.org The involvement of nitric oxide and superoxide (B77818) anion in this process is also an active area of study. pnas.org
Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins, a hallmark of neurodegenerative diseases, can trigger ER stress. Studies have identified markers of ER stress in dopaminergic neurons in MPTP models, suggesting a link between protein misfolding and neuronal death. nih.gov
Development of Advanced Animal Models for Parkinson's Disease
The MPTP-induced animal model has been a cornerstone of PD research, successfully replicating many of the key motor symptoms and the loss of dopaminergic neurons seen in humans. nih.gov Non-human primates, such as macaques and marmosets, are particularly valuable as they exhibit a parkinsonian phenotype very similar to human PD, including responsiveness to dopamine replacement therapies and the development of treatment-related complications like dyskinesia. nih.govnih.govoup.com However, a significant limitation of acute MPTP models is their failure to consistently replicate the progressive nature of the disease and the formation of Lewy bodies, a key pathological hallmark of human PD. nih.govnih.gov
To address these limitations, research is moving in several directions:
Chronic and Slow-Administration Protocols: Chronic, low-dose administration of MPTP in primates is being used to induce a more gradual and protracted neurodegeneration, which may better mimic the progression of PD in humans. oup.comnih.gov
Combining Toxin and Genetic Models: An emerging and promising strategy involves combining MPTP administration with genetic modifications. nih.govsemanticscholar.org For instance, administering MPTP to mice that are genetically predisposed to PD (e.g., those overexpressing alpha-synuclein) may create a more robust model that captures both environmental and genetic aspects of the disease's etiology. semanticscholar.orgplos.org This approach aims to produce a more complete representation of PD, including features of progressive neurodegeneration. nih.gov
Strain-Specific Rodent Models: Research has highlighted that susceptibility to MPTP varies significantly between different strains of mice, pointing to a genetic influence on neurotoxicity. nih.gov By studying these genetic differences, researchers can identify genes and pathways that confer susceptibility or resistance to the toxin, providing insights into the genetic risk factors for PD. nih.govcdc.govcdc.gov
Focus on Non-Motor Symptoms: Future models aim to better incorporate the non-motor symptoms of PD, such as olfactory dysfunction, sleep disorders, and cognitive impairment, which often precede motor deficits. nih.govplos.org For example, intranasal administration of MPTP is being explored as a way to model early olfactory impairments. plos.org
Table 1: Comparison of MPTP Animal Models
| Model Type | Key Features | Advantages | Limitations | Future Directions |
|---|---|---|---|---|
| Mouse (Acute) | Rapid loss of dopaminergic neurons in the substantia nigra. nih.gov | Cost-effective, easy to handle, good for screening neuroprotective drugs. nih.gov | Does not fully mimic progressive nature of PD; lacks Lewy bodies. nih.gov | Combining with genetic models; strain-specific studies. nih.govnih.gov |
| Non-Human Primate (Chronic) | Closely mimics human PD motor symptoms, including response to L-dopa and dyskinesias. nih.govnih.gov | High translational relevance for symptomatic therapies. nih.govatuka.com | Expensive; ethical considerations; Lewy body formation is inconsistent. nih.govnih.gov | Slow administration protocols; development of imaging biomarkers. oup.complos.org |
| Combined Genetic/Toxin | Uses genetically modified animals (e.g., α-synuclein overexpressing) treated with MPTP. plos.org | Models gene-environment interactions; may produce more robust pathology. nih.govsemanticscholar.org | Complex and expensive to generate. semanticscholar.org | Further development to fully recapitulate all PD symptoms. nih.gov |
Identification of New Neuroprotective and Disease-Modifying Therapies
The MPTP model is a crucial platform for testing the efficacy of novel neuroprotective and disease-modifying drugs. nih.govresearchgate.net Unlike symptomatic treatments, these therapies aim to slow, halt, or reverse the underlying neurodegenerative process. Many treatments currently used in PD patients, including dopamine agonists and amantadine, were initially validated in MPTP models. nih.govscispace.com
Current research is exploring a diverse range of therapeutic targets and compounds:
Targeting Inflammation and Oxidative Stress: Many potential therapies aim to mitigate the neuroinflammation and oxidative stress induced by MPTP. For example, nicotinamide (B372718) has been shown to reverse PD-like pathology in MPTP-treated mice by reducing oxidative stress and regulating neuroinflammation through the Nrf2/HO-1 and TLR-4 signaling pathways. mdpi.com Similarly, natural compounds like evernic acid and proanthocyanidins (B150500) have demonstrated neuroprotective effects by reducing oxidative stress, mitochondrial dysfunction, and apoptosis in MPTP models. mdpi.comspandidos-publications.com Plumbagin has also shown protective effects through its antioxidant properties. journaljabb.com
Modulating Cellular Metabolism and Survival Pathways: Researchers are investigating compounds that can interfere with specific cell death pathways. One such compound, IMD-026259, inhibits the signal protein HIF-1, which is activated by mitochondrial dysfunction, and has been shown to reduce the death of dopaminergic neurons in the MPTP model. michaeljfox.org Another strategy involves targeting adenosine (B11128) deaminase, an enzyme involved in purine (B94841) metabolism; its inhibition was found to ameliorate motor deficits and dopaminergic cell death in MPTP-treated mice. nih.gov
PPAR Agonists: Peroxisome proliferator-activated receptor (PPAR) agonists are being investigated for their neuroprotective potential. Palmitoylethanolamide, which acts on PPAR-alpha, was shown to protect against the loss of tyrosine hydroxylase positive neurons and reduce microglial activation in MPTP-injected mice. plos.org
While the MPTP model has been successful in identifying symptomatic treatments, its utility in discovering true disease-modifying agents for human PD remains a subject of discussion. nih.gov A key challenge is translating promising preclinical results into successful clinical trials. nih.gov
Application of -omics Technologies in this compound Research
The application of high-throughput "-omics" technologies—genomics, proteomics, and metabolomics—is revolutionizing research using the MPTP model. These approaches allow for a comprehensive, unbiased analysis of the molecular changes that occur in response to the neurotoxin, providing deep insights into disease mechanisms and revealing novel biomarkers. acs.orgfrontiersin.orgacs.org
Proteomics: This technology profiles large-scale changes in protein abundance and post-translational modifications. acs.org In MPTP models, proteomic studies have identified hundreds of proteins with altered abundance in brain regions like the striatum and substantia nigra. acs.orgnih.gov These proteins are often associated with key pathways implicated in PD, such as dopamine signaling, mitochondrial dysfunction, the ubiquitin system, and apoptosis. frontiersin.orgacs.org For instance, a study identified 518 proteins with significant abundance changes across different brain regions in MPTP-treated mice. acs.org Another study in non-human primates used proteomic, glycoproteomic, and phosphoproteomic approaches to identify differentially expressed proteins in the putamen of MPTP-treated monkeys, providing potential early-stage biomarkers. nih.gov
Metabolomics: This approach analyzes the global profile of small-molecule metabolites in a biological system. frontiersin.orgnih.gov Metabolomic studies in MPTP-induced models have revealed significant disturbances in various metabolic pathways, including amino acid metabolism, energy metabolism, and purine metabolism. nih.govfrontiersin.orgnih.govtandfonline.com For example, studies have detected dynamic changes in metabolites such as glutamate (B1630785), N-acetylaspartate, and taurine (B1682933) in the brains of MPTP-treated mice, suggesting that alterations in the glutamate-glutamine cycle and membrane metabolism may be linked to neuron loss. frontiersin.org These metabolic signatures can serve as potential biomarkers for disease progression. nih.govtandfonline.com
Genomics and Systems Biology: By analyzing genetic variation in the response to MPTP across different mouse strains, researchers can identify genes and genetic networks that influence susceptibility to neurotoxicity. cdc.govnih.gov This systems genetics approach integrates genomic data with biochemical and phenotypic data to pinpoint candidate genes, such as Mtap2, Lancl1, and Kansl1l, that are highly correlated with the extent of neuronal damage. cdc.gov This holds promise for defining individual genetic differences that contribute to the risk of developing PD. cdc.govcdc.gov
Table 2: Examples of Molecules Identified by -omics in MPTP Models
| -omics Technology | Molecules/Pathways Identified | Brain Region/Sample | Animal Model | Potential Significance |
|---|---|---|---|---|
| Proteomics | Proteins related to mitochondrial dysfunction, ubiquitin system, oxidative stress response, apoptosis. acs.org | Striatum, Cortex, Cerebellum | Mouse | Elucidating molecular cascades of neurodegeneration. acs.org |
| Proteomics | Regulation of proteins in oxidative phosphorylation and vesicular cycle signaling pathways. nih.gov | Substantia Nigra | Mouse | Identifying targets of neuroprotective treatments like Rosmarinic acid. nih.gov |
| Metabolomics | Alterations in glutamate, N-acetylaspartate, myo-Inositol, taurine. frontiersin.org | Striatum, Substantia Nigra | Mouse | Linking overactive glutamate-glutamine cycle to neuron loss. frontiersin.org |
| Metabolomics | Dysregulation of purine metabolism (adenosine, inosine, guanosine). nih.gov | Striatum | Mouse | Identifying therapeutic targets like adenosine deaminase. nih.gov |
| Genomics | Candidate genes (Mtap2, Lancl1, Kansl1l) correlated with neurotoxicity. cdc.gov | Striatum | Mouse | Understanding genetic susceptibility to environmental toxins. cdc.gov |
Translational Research from Preclinical Models to Clinical Applications
A primary goal of using the MPTP model is to translate preclinical findings into clinical benefits for patients with Parkinson's disease. This involves bridging the gap between laboratory research and human studies, a process that is both challenging and essential. researchgate.net
Key areas of translational research include:
Biomarker Development: A major focus is the identification of biomarkers in animal models that can be validated for use in humans. plos.orgnih.gov These biomarkers are crucial for early diagnosis, monitoring disease progression, and assessing the response to therapy. nih.gov For example, proteomic and metabolomic changes identified in the brain tissue or bodily fluids (like serum or cerebrospinal fluid) of MPTP-treated animals can be investigated in human cohorts. nih.govbiorxiv.org Studies have already identified potential biomarkers in MPTP monkeys that are now undergoing validation in human subjects. nih.gov
Validating Therapeutic Targets: The MPTP model serves as an essential tool for the preclinical evaluation of new drugs and therapies. oup.comscispace.com Many treatments currently used for PD were developed based on studies in the MPTP model. nih.gov The model allows researchers to test not only the efficacy of a potential drug but also to understand its mechanism of action before moving to human trials. michaeljfox.orgnih.gov
Improving Clinical Trial Design: Lessons learned from therapeutic trials in MPTP models can help inform the design of human clinical trials. For instance, the failure of MAO-B inhibitors to show a clear neuroprotective effect in human trials, despite success in primate models, highlighted the difficulty of separating symptomatic effects from true disease modification, a critical consideration for future trial design. nih.gov
Understanding Disease Mechanisms: By providing a comprehensive assessment of the molecular changes occurring at different stages of parkinsonism (preclinical and clinical) in a controlled model, researchers can build a foundation of knowledge about neurodegeneration and neuroplasticity that is vital for developing early diagnosis and preventive treatments for human PD. researchgate.netnih.gov
Despite its successes, the limitations of the MPTP model, particularly its acute nature compared to the chronic progression of human PD, mean that translation is not always straightforward. nih.gov Continued refinement of animal models, combined with advanced analytical techniques, is essential to improve the predictive value of preclinical research and facilitate the successful translation of new therapies from the lab to the clinic. scispace.com
Q & A
Q. Basic
- Use PPE (gloves, goggles) and work in a fume hood due to acute toxicity (Category 4 for oral/dermal exposure) .
- Store at 2–8°C in airtight containers to prevent degradation .
Advanced
Chronic exposure risks require institutional controls:
- Implement waste neutralization protocols (e.g., treatment with 10% KMnO₄ for piperidine residues) .
- Monitor airborne particulates with GC-MS in high-throughput labs .
How can this compound derivatives be utilized in structure-activity relationship (SAR) studies?
Basic
Modify substituents (e.g., methyl, phenyl groups) to assess effects on receptor binding. For example, replacing the 4-phenyl group with a methoxy moiety alters affinity for serotonin receptors .
Advanced
Combine synthetic chemistry with computational docking (e.g., AutoDock Vina) to predict binding poses. Validate predictions via competitive binding assays (e.g., radioligand displacement in GPCR studies) .
What experimental designs are effective for studying metabolic stability of this compound analogs?
Q. Advanced
- In vitro microsomal assays : Incubate compounds with liver microsomes (human/rat) and NADPH, followed by LC-MS/MS to quantify metabolites .
- CYP inhibition assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to identify metabolic liabilities .
How should researchers address low yields in multi-step syntheses of this compound derivatives?
Q. Advanced
- Identify rate-limiting steps via kinetic studies (e.g., in situ IR monitoring) .
- Optimize protecting groups: Boc protection of the piperidine nitrogen improves regioselectivity in subsequent alkylations .
What are the best practices for data reproducibility in biological studies involving this compound?
Q. Advanced
- Standardize cell lines (e.g., use authenticated HEK293T cells) and control for passage number .
- Pre-treat compounds with Chelex resin to remove trace metal contaminants affecting assay reproducibility .
How do solvent choices impact the stability of this compound in solution?
Basic
Avoid protic solvents (e.g., water, methanol) to prevent hydrolysis. Use anhydrous DMSO or DCM for stock solutions .
Advanced
Conduct accelerated stability studies (40°C/75% RH for 14 days) with UPLC-PDA to identify degradation products. Lyophilization improves long-term stability in solid form .
What strategies enhance the selectivity of this compound derivatives in enzyme inhibition assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
